2-(4-Methoxyphenyl)-1,3,8-triazaspiro[4.5]dec-1-en-4-one hydrochloride
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Overview
Description
2-(4-Methoxyphenyl)-1,3,8-triazaspiro[4.5]dec-1-en-4-one hydrochloride is a synthetic compound with a unique spirocyclic structure. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methoxyphenyl)-1,3,8-triazaspiro[45]dec-1-en-4-one hydrochloride typically involves the formation of the spirocyclic core through a series of cyclization reactions One common method includes the reaction of a suitable amine with a ketone or aldehyde to form an intermediate, which then undergoes cyclization under acidic or basic conditions to yield the spirocyclic product
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(4-Methoxyphenyl)-1,3,8-triazaspiro[4.5]dec-1-en-4-one hydrochloride can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The spirocyclic core can be reduced to form different derivatives.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Electrophilic substitution reactions typically involve reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield a phenol derivative, while reduction of the spirocyclic core can produce various spirocyclic amines.
Scientific Research Applications
2-(4-Methoxyphenyl)-1,3,8-triazaspiro[4.5]dec-1-en-4-one hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antiviral properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(4-Methoxyphenyl)-1,3,8-triazaspiro[4.5]dec-1-en-4-one hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
1-(4-Methoxyphenyl)-5-(3,4,5-trimethoxyphenyl)-1H-1,2,4-triazole-3-carboxamides: Known for their COX inhibitory activity.
Isoxazolyl-2-azaspiro[4.5]deca-1,6,9-trien-8-ones: Noted for their antimicrobial and anticancer properties.
Uniqueness
2-(4-Methoxyphenyl)-1,3,8-triazaspiro[45]dec-1-en-4-one hydrochloride stands out due to its unique spirocyclic structure, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
2-(4-methoxyphenyl)-1,3,8-triazaspiro[4.5]dec-1-en-4-one;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O2.ClH/c1-19-11-4-2-10(3-5-11)12-16-13(18)14(17-12)6-8-15-9-7-14;/h2-5,15H,6-9H2,1H3,(H,16,17,18);1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMHPABRUNHDOPH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NC3(CCNCC3)C(=O)N2.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18ClN3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.76 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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